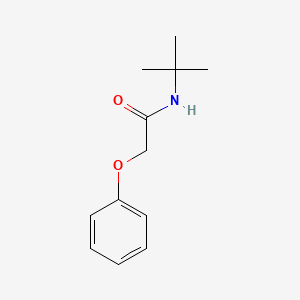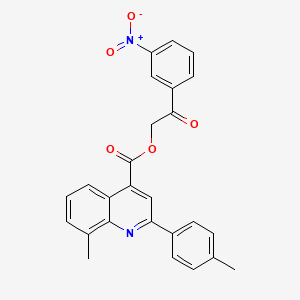
2-(N'-(4-Ethoxy-benzylidene)-hydrazino)-6-methyl-3H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N’-(4-Ethoxy-benzylidene)-hydrazino)-6-methyl-3H-pyrimidin-4-one is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone linkage between a benzylidene group and a pyrimidinone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-(4-Ethoxy-benzylidene)-hydrazino)-6-methyl-3H-pyrimidin-4-one typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-hydrazino-6-methyl-3H-pyrimidin-4-one. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(N’-(4-Ethoxy-benzylidene)-hydrazino)-6-methyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
2-(N’-(4-Ethoxy-benzylidene)-hydrazino)-6-methyl-3H-pyrimidin-4-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential as a therapeutic agent due to its biological activities.
Mecanismo De Acción
The mechanism of action of 2-(N’-(4-Ethoxy-benzylidene)-hydrazino)-6-methyl-3H-pyrimidin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
DNA Interaction: Potential to intercalate with DNA, affecting replication and transcription.
Cell Signaling: May modulate cell signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Ethoxy-benzylidene)-N’-phenyl-hydrazine
- N-(4-Butylphenyl)-1-(4-ethoxyphenyl)methanimine
- N-Azepan-2-ylidene-N’-(4-ethoxy-benzylidene)-hydrazine
Uniqueness
2-(N’-(4-Ethoxy-benzylidene)-hydrazino)-6-methyl-3H-pyrimidin-4-one is unique due to its specific structural features, such as the presence of a pyrimidinone moiety and a hydrazone linkage. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C14H16N4O2 |
|---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N4O2/c1-3-20-12-6-4-11(5-7-12)9-15-18-14-16-10(2)8-13(19)17-14/h4-9H,3H2,1-2H3,(H2,16,17,18,19)/b15-9+ |
Clave InChI |
SCPKNCNCZYKCFN-OQLLNIDSSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=N/NC2=NC(=CC(=O)N2)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C=NNC2=NC(=CC(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Urea, N-(3,4-dichlorophenyl)-N'-[4-(1-methylpropyl)phenyl]-](/img/structure/B11989245.png)
![4-methyl-2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11989250.png)

![N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide](/img/structure/B11989266.png)

![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11989283.png)

![Methyl 4-{2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate](/img/structure/B11989302.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11989305.png)


![ethyl 6-amino-3-methyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B11989331.png)
